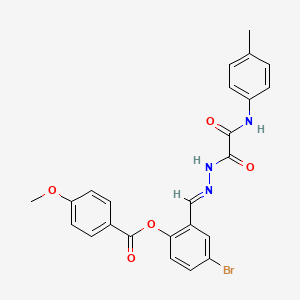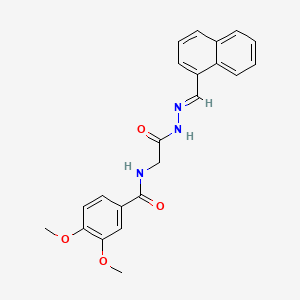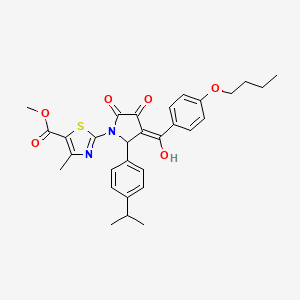![molecular formula C15H14N4O3 B12017494 N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-84-5](/img/structure/B12017494.png)
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).
Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Propiedades
Número CAS |
352460-84-5 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Clave InChI |
WQCTXLILGDZPHS-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)

![4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12017427.png)
![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017456.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)


